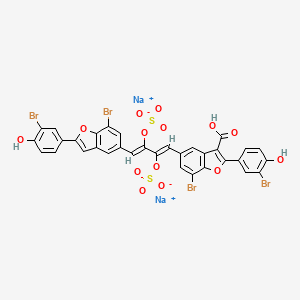

8-carboxy-iso-iantheran A

説明

8-Carboxy-iso-iantheran A is a specialized organic compound characterized by a carboxylic acid functional group at the 8-position of its core structure and an iso-configuration in its iantheran backbone. The "iso" designation implies stereochemical or positional isomerism, which may influence its biological activity, solubility, or stability compared to non-iso counterparts . The carboxylic acid group enhances polarity, likely affecting its solubility in aqueous systems and its role in biochemical interactions, such as enzyme binding or metabolic pathways.

特性

分子式 |

C33H16Br4Na2O14S2 |

|---|---|

分子量 |

1066.2 g/mol |

IUPAC名 |

disodium;[(1Z,3Z)-1-[7-bromo-2-(3-bromo-4-hydroxyphenyl)-1-benzofuran-5-yl]-4-[7-bromo-2-(3-bromo-4-hydroxyphenyl)-3-carboxy-1-benzofuran-5-yl]-3-sulfonatooxybuta-1,3-dien-2-yl] sulfate |

InChI |

InChI=1S/C33H18Br4O14S2.2Na/c34-20-11-16(1-3-24(20)38)26-13-18-5-14(7-22(36)30(18)48-26)9-27(50-52(42,43)44)28(51-53(45,46)47)10-15-6-19-29(33(40)41)31(49-32(19)23(37)8-15)17-2-4-25(39)21(35)12-17;;/h1-13,38-39H,(H,40,41)(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2/b27-9-,28-10-;; |

InChIキー |

XKIJWXPLHXBRNA-GJMBIJSZSA-L |

異性体SMILES |

C1=CC(=C(C=C1C2=CC3=C(O2)C(=CC(=C3)/C=C(/C(=C/C4=CC5=C(C(=C4)Br)OC(=C5C(=O)O)C6=CC(=C(C=C6)O)Br)/OS(=O)(=O)[O-])\OS(=O)(=O)[O-])Br)Br)O.[Na+].[Na+] |

正規SMILES |

C1=CC(=C(C=C1C2=CC3=C(O2)C(=CC(=C3)C=C(C(=CC4=CC5=C(C(=C4)Br)OC(=C5C(=O)O)C6=CC(=C(C=C6)O)Br)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Br)Br)O.[Na+].[Na+] |

同義語 |

8-carboxy-iso-iantheran A |

製品の起源 |

United States |

化学反応の分析

Methylation of the Carboxyl Group

8-Carboxy-iso-iantheran A undergoes methylation under controlled conditions to yield its methyl ester derivative. This reaction is pivotal for enhancing solubility or modifying bioactivity.

-

Conditions : Methylation typically involves esterification reagents (e.g., diazomethane or methanol with acid catalysis) .

-

Significance : Methylation retains structural integrity while altering physicochemical properties for receptor-binding studies .

pH-Dependent Protonation/Deprotonation

The carboxyl group exhibits pH-sensitive behavior, influencing solubility and reactivity:

-

Acidic Conditions : Protonation of the carboxyl group (-COOH) occurs, reducing polarity and enhancing lipophilicity.

-

Basic Conditions : Deprotonation forms a carboxylate anion (-COO⁻), increasing water solubility.

Decarboxylation Under Extreme Conditions

Decarboxylation is observed under high temperatures or extreme pH, leading to loss of CO₂:

-

Conditions : Temperatures >45°C or prolonged exposure to pH <4.5 or >9.

-

Product : Decarboxylated derivative with a modified benzofuran structure.

-

Stability Note : Degradation accelerates at 45°C, rendering the compound undetectable within 24 hours.

Esterification and Nucleophilic Substitution

The carboxyl group participates in esterification and substitution reactions:

-

Esterification : Forms ester derivatives with alcohols (e.g., ethanol), enhancing stability for formulation.

-

Nucleophilic Substitution : Reacts with amines or thiols to generate amide or thioester analogs.

Stability in Biological Matrices

Studies in urine and oral fluid reveal stability nuances:

Reaction By-Products and Contaminants

Synthetic routes (e.g., CBD cyclization) yield by-products:

-

Common By-Products : Δ⁸-THC-iso-THC, olivetol, and triethyl citrate .

-

Analytical Challenges : LC-MS/MS struggles to distinguish Δ⁸-THC from Δ⁹-THC/CBD due to identical m/z ratios .

Pharmacological Implications

Modifications like methylation improve agonist activity at P2Y₁₁ receptors (EC₅₀ = 0.48 μM) . Decarboxylation or esterification may alter receptor affinity, necessitating stability-controlled formulations .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 8-carboxy-iso-iantheran A with structurally or functionally related compounds, based on available evidence:

Structural Analogs: Δ8-iso-THC Acetate

- Structural Features: Δ8-iso-THC acetate shares the "iso" configuration and a modified backbone, similar to this compound. However, it is an acetylated derivative of a phytocannabinoid, whereas the latter contains a carboxylic acid group .

- Applications : Δ8-iso-THC acetate is used as an analytical reference standard in forensic and research settings, emphasizing its stability and purity. In contrast, the carboxylic acid group in this compound may make it more suitable for metabolic studies or as a precursor in synthesis .

- Stability: Δ8-iso-THC acetate is stable for ≥2 years at -20°C in acetonitrile.

Functional Analogs: 5’-Carboxy-Modifier C10 Amidite

- Functional Group: Both compounds feature a carboxylic acid moiety, but 5’-carboxy-modifier C10 amidite is used in oligonucleotide synthesis to introduce carboxyl groups into DNA strands.

- Reactivity : The amidite’s carboxy group is protected for phosphoramidite chemistry, whereas this compound’s free acid may participate in ionic interactions or catalysis .

Cyclohexane Homologs (e.g., BHC-alpha)

- The "iso" designation in this compound could similarly dictate its environmental persistence or toxicity profile, though this remains speculative .

Q & A

Q. How is 8-carboxy-iso-iantheran A synthesized and characterized in laboratory settings?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as carboxylation of iso-iantheran precursors under controlled pH and temperature conditions. Characterization requires advanced analytical techniques:

- Nuclear Magnetic Resonance (NMR) for structural elucidation of carboxy and iso-iantheran moieties.

- High-Performance Liquid Chromatography (HPLC) to confirm purity (>95%) and monitor reaction progress.

- Mass Spectrometry (MS) for molecular weight validation.

- X-ray Crystallography (if crystalline) to resolve stereochemical ambiguities . Ethical considerations include proper waste disposal of reactive intermediates and adherence to lab safety protocols .

Q. What are the primary biological targets or pathways influenced by this compound?

Methodological Answer: Initial screening employs in vitro assays:

- Enzyme Inhibition Studies : Use fluorogenic substrates or radiolabeled ligands to measure IC50 values against target enzymes (e.g., kinases, oxidoreductases).

- Cell-Based Assays : Evaluate cytotoxicity (via MTT or ATP luminescence) and pathway modulation (e.g., Western blotting for phosphorylation markers).

- Transcriptomic Profiling : RNA-seq or qPCR to identify differentially expressed genes post-treatment. Secondary validation involves knockout models or siRNA silencing to confirm target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Contradictions often arise from variability in experimental design or compound purity. Strategies include:

- Replication Studies : Standardize protocols (e.g., cell lines, assay buffers) and source compounds from verified suppliers (CAS No. cross-checked).

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Batch Effect Correction : Apply statistical tools like ComBat to adjust for technical variability in high-throughput screens . Critical evaluation of raw data (e.g., dose-response curves, solvent controls) is essential to exclude artifacts .

Q. What are optimal strategies for structural modification of this compound to enhance target selectivity?

Methodological Answer: Use structure-activity relationship (SAR) approaches:

- Computational Docking : Predict binding modes with target proteins (e.g., AutoDock Vina) to identify modifiable regions.

- Functional Group Replacement : Substitute the carboxy group with bioisosteres (e.g., sulfonamides) to improve solubility or affinity.

- Prodrug Design : Mask acidic groups with ester linkages to enhance cellular uptake. Validate modifications using in vivo pharmacokinetic studies (e.g., plasma half-life, tissue distribution) and toxicity profiling .

Q. How should researchers design experiments to assess the environmental stability of this compound?

Methodological Answer: Conduct accelerated degradation studies under varied conditions:

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.

- Hydrolytic Stability : Test at pH 2–9 (simulating physiological and environmental ranges).

- Thermal Analysis : Use thermogravimetry (TGA) to determine decomposition temperatures. Data interpretation must account for matrix effects (e.g., soil vs. aqueous systems) and use kinetic models (e.g., Arrhenius equation) to extrapolate shelf-life .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

Methodological Answer:

- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.

- Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values.

- ANOVA with Post-Hoc Tests : Compare multiple treatment groups while controlling for Type I error. Transparent reporting requires inclusion of raw data, R<sup>2</sup> values, and outlier justification .

Q. How to address ethical challenges in animal studies involving this compound?

Methodological Answer: Adhere to the 3Rs Principle (Replacement, Reduction, Refinement):

- Replacement : Use in silico or organoid models for preliminary toxicity screening.

- Reduction : Optimize sample sizes via power analysis to minimize animal use.

- Refinement : Implement humane endpoints (e.g., body weight thresholds) and analgesia protocols. Document compliance with institutional animal care guidelines (e.g., AAALAC) and disclose conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。